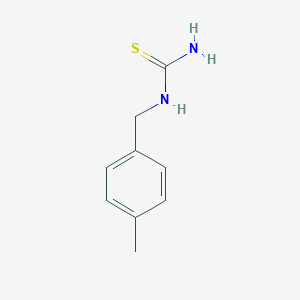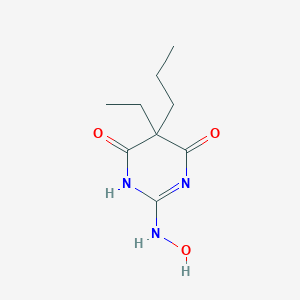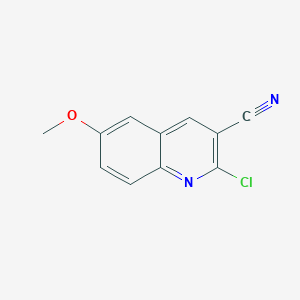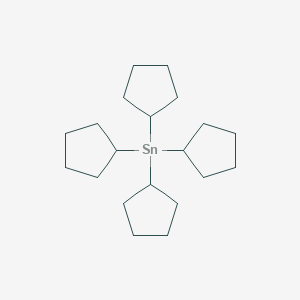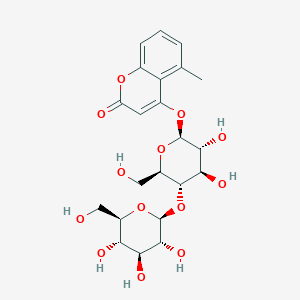
5-Methylcoumarin-4-cellobioside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylcoumarin-4-cellobioside is a chemical compound with the molecular formula C22H28O13 . It is a derivative of coumarin, a class of phenolic substances found in plants .
Synthesis Analysis
The synthesis of coumarin derivatives has attracted the attention of many research groups . The Pechmann coumarin synthesis method is one of the commonly used methods for synthesizing coumarin derivatives .
Molecular Structure Analysis
Coumarins, including 5-Methylcoumarin-4-cellobioside, are oxygen-containing molecules with a specific benzopyrone nucleus . They are characterized by fused benzene and α-pyrone rings .
Chemical Reactions Analysis
Coumarin can be obtained by the Pechmann condensation reaction . This reaction involves three steps: transesterification, intramolecular hydroxylalkylation, and dehydration .
Safety And Hazards
将来の方向性
Future research could focus on the therapeutic potential of 5-Methylcoumarin-4-cellobioside and other coumarin derivatives. For instance, the incorporation of a metal ion into coumarin derivatives can increase the activity of such complexes compared to coumarin-based ligands . Additionally, the enzyme-mediated decomposition of coumarins could be a potential area of study .
特性
CAS番号 |
109974-31-4 |
|---|---|
製品名 |
5-Methylcoumarin-4-cellobioside |
分子式 |
C22H28O13 |
分子量 |
500.4 g/mol |
IUPAC名 |
4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methylchromen-2-one |
InChI |
InChI=1S/C22H28O13/c1-8-3-2-4-9-14(8)10(5-13(25)31-9)32-21-19(30)17(28)20(12(7-24)34-21)35-22-18(29)16(27)15(26)11(6-23)33-22/h2-5,11-12,15-24,26-30H,6-7H2,1H3/t11-,12-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 |
InChIキー |
HKXDQRBBOHHCKP-KGGQWWQZSA-N |
異性体SMILES |
CC1=C2C(=CC=C1)OC(=O)C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES |
CC1=C2C(=CC=C1)OC(=O)C=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
正規SMILES |
CC1=C2C(=CC=C1)OC(=O)C=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
その他のCAS番号 |
109974-31-4 |
同義語 |
5-MCCB 5-methylcoumarin-4-cellobioside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



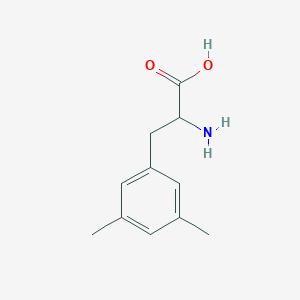
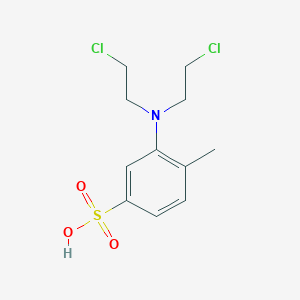
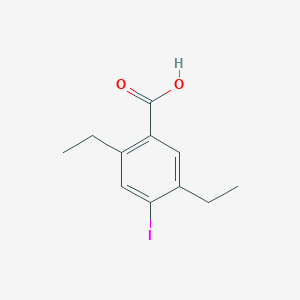
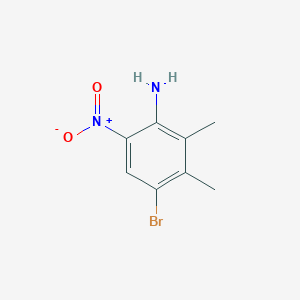
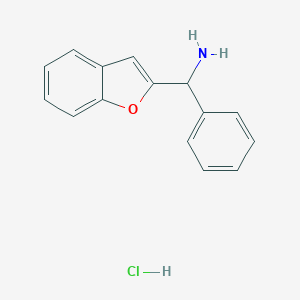
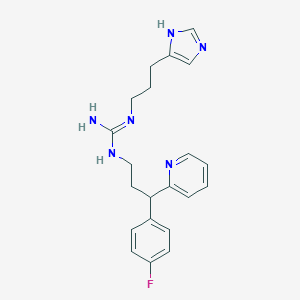
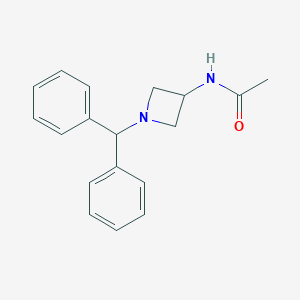
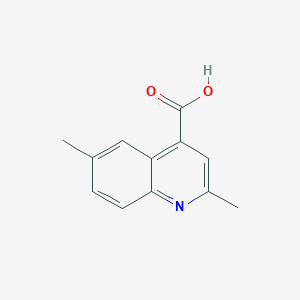
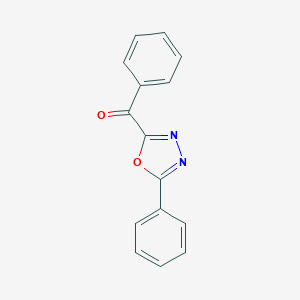
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)
